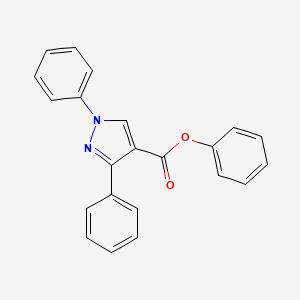![molecular formula C17H19NO4S B5801476 methyl 4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5801476.png)
methyl 4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as MET and has been found to possess a number of unique properties that make it an attractive candidate for use in various laboratory experiments.
作用機序
The mechanism of action of MET is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, MET has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting the activity of HDACs, MET is believed to promote the expression of certain genes that are involved in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its potential anticancer properties, MET has also been found to exhibit a number of other biochemical and physiological effects. For example, studies have shown that MET possesses potent antioxidant activity, which may help to protect cells from oxidative damage. Additionally, MET has been found to exhibit anti-inflammatory activity, which may help to reduce inflammation in the body.
実験室実験の利点と制限
One of the key advantages of MET for use in laboratory experiments is its potent antiproliferative activity against cancer cells. Additionally, MET is relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations to the use of MET in laboratory experiments. For example, the mechanism of action of MET is not fully understood, which makes it difficult to optimize its use in certain experiments. Additionally, MET may exhibit cytotoxic effects on normal cells, which could limit its use in certain applications.
将来の方向性
There are a number of potential future directions for research on MET. One area of focus could be the optimization of its use as an anticancer agent. This could involve further studies to better understand its mechanism of action, as well as the development of new formulations or delivery methods to improve its efficacy. Additionally, there may be potential applications for MET in other areas of medicine, such as the treatment of inflammatory diseases or neurodegenerative disorders. Further research will be needed to explore these possibilities.
合成法
The synthesis of MET involves a multi-step process that requires the use of several reagents and catalysts. The first step in the synthesis involves the reaction of 2-methoxybenzoyl chloride with 4-ethyl-2-amino-5-methylthiophene-3-carboxylic acid to form the intermediate product, 4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylic acid. This intermediate product is then treated with methyl chloroformate to produce the final product, methyl 4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate.
科学的研究の応用
MET has been extensively studied for its potential applications in the field of medicine. One of the key areas of research has been its use as a potential anticancer agent. Studies have shown that MET exhibits potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, MET has been found to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells.
特性
IUPAC Name |
methyl 4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-5-11-10(2)23-16(14(11)17(20)22-4)18-15(19)12-8-6-7-9-13(12)21-3/h6-9H,5H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQDUWZLZRCUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-ethyl-2-{[(2-methoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-furyl)-N-[(2-naphthylamino)carbonothioyl]acrylamide](/img/structure/B5801396.png)




![2-{[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]sulfonyl}benzonitrile](/img/structure/B5801415.png)
![2-[(2-methyl-8-quinolinyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B5801442.png)

![1-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5801450.png)
![ethyl 2-({[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5801457.png)
![5-phenyl-2-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5801461.png)

![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5801481.png)
